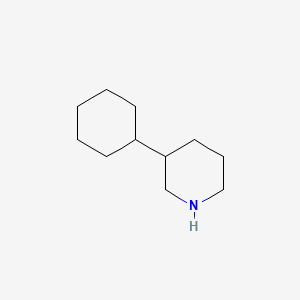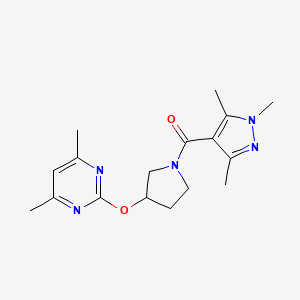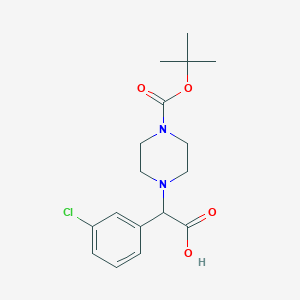
2-(4-Boc-piperazinyl)-2-(3-chlorophenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Boc-piperazinyl)-2-(3-chlorophenyl)acetic acid (BPCA) is a novel synthetic compound with a wide range of applications in scientific research. It is a versatile compound that can be used in a variety of laboratory experiments, such as synthesis, drug discovery, and biochemistry. BPCA has been studied extensively, and its structure and properties have been elucidated.
科学的研究の応用
2-(4-Boc-piperazinyl)-2-(3-chlorophenyl)acetic acid has a wide range of applications in scientific research. It has been used as a building block for the synthesis of novel compounds, as a model compound for drug discovery, and as a tool for studying the structure and function of proteins and other biomolecules. 2-(4-Boc-piperazinyl)-2-(3-chlorophenyl)acetic acid has also been used in the development of novel therapeutic agents and in the study of biochemical and physiological processes.
作用機序
2-(4-Boc-piperazinyl)-2-(3-chlorophenyl)acetic acid works by binding to specific receptors in the body. These receptors are located on the surfaces of cells, and when 2-(4-Boc-piperazinyl)-2-(3-chlorophenyl)acetic acid binds to them, it triggers a cascade of biochemical reactions that result in the production of various hormones and neurotransmitters. This, in turn, leads to changes in the body's physiology, such as changes in blood pressure, heart rate, and respiration.
Biochemical and Physiological Effects
2-(4-Boc-piperazinyl)-2-(3-chlorophenyl)acetic acid has been shown to have a wide range of biochemical and physiological effects. It has been found to increase the production of certain hormones and neurotransmitters, such as serotonin and dopamine. It has also been found to have anti-inflammatory and analgesic effects, as well as to modulate the immune system. In addition, 2-(4-Boc-piperazinyl)-2-(3-chlorophenyl)acetic acid has been found to have anti-cancer properties, and it has been used in the treatment of various types of cancer.
実験室実験の利点と制限
2-(4-Boc-piperazinyl)-2-(3-chlorophenyl)acetic acid has a number of advantages for laboratory experiments. It is a relatively simple compound to synthesize, and it can be used in a variety of experiments. It is also relatively stable and can be stored for long periods of time. However, it is important to note that 2-(4-Boc-piperazinyl)-2-(3-chlorophenyl)acetic acid is a highly reactive compound and must be handled with care.
将来の方向性
The potential applications of 2-(4-Boc-piperazinyl)-2-(3-chlorophenyl)acetic acid are vast and there are many future directions in which it can be explored. These include its use as a therapeutic agent for the treatment of various diseases, such as cancer, and its use as a tool for studying the structure and function of proteins and other biomolecules. It could also be used in the development of novel compounds for drug discovery. Additionally, further research could be done to explore the biochemical and physiological effects of 2-(4-Boc-piperazinyl)-2-(3-chlorophenyl)acetic acid and its potential therapeutic uses.
合成法
2-(4-Boc-piperazinyl)-2-(3-chlorophenyl)acetic acid is synthesized through a two-step reaction. The first step involves the condensation of 4-bromo-2-chloro-N-tert-butyl-piperazine (BPCP) with 3-chloro-2-hydroxypropionic acid (CHPA) to form 2-(4-Boc-piperazinyl)-2-(3-chlorophenyl)acetic acid. The reaction is carried out in a solvent such as dichloromethane at a temperature of 60°C. The second step involves the hydrolysis of the 2-(4-Boc-piperazinyl)-2-(3-chlorophenyl)acetic acid to form the desired product. This is done by adding aqueous hydrochloric acid to the reaction mixture at a temperature of 80°C. The reaction is then quenched and the product is isolated by filtration.
特性
IUPAC Name |
2-(3-chlorophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O4/c1-17(2,3)24-16(23)20-9-7-19(8-10-20)14(15(21)22)12-5-4-6-13(18)11-12/h4-6,11,14H,7-10H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXLMQWRBHJCFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC(=CC=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Boc-piperazinyl)-2-(3-chlorophenyl)acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

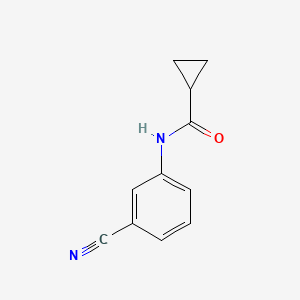
![N-(3-fluoro-4-morpholinophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2619017.png)
![1-[3-(Benzimidazol-1-yl)azetidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B2619018.png)

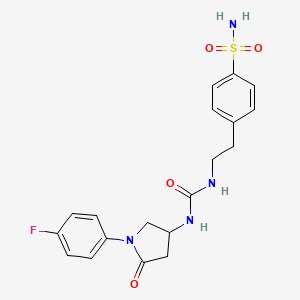
![(E)-2-amino-N-(2-methoxyethyl)-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2619021.png)

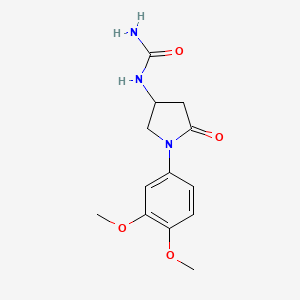

![N-[5-({[(4-methyl-1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-(N-methylmethanesulfonamido)acetamide](/img/structure/B2619029.png)
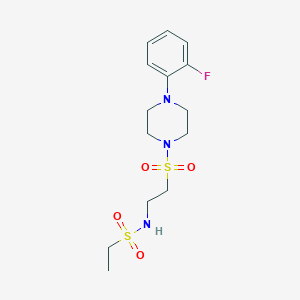
![Benzyl N-[(3-amino-1H-1,2,4-triazol-5-yl)methyl]-N-methylcarbamate](/img/structure/B2619032.png)
